molecular formula C17H17NO B12909371 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole CAS No. 62772-79-6

2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole

Cat. No.: B12909371
CAS No.: 62772-79-6
M. Wt: 251.32 g/mol
InChI Key: OYKLTBXJLDISKW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole is a dihydroisoxazole derivative of interest in medicinal chemistry and chemical biology research. Isoxazole and dihydroisoxazole scaffolds are recognized for their diverse biological activities and are frequently explored as key pharmacophores in developing new therapeutic agents . These compounds have been investigated for various applications, including use as immunosuppressive agents , and in anticancer research . The specific pharmacological profile and research value of this compound are subject to ongoing investigation. Researchers value this scaffold for its potential to interact with multiple biological targets. This product is provided for research purposes and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

62772-79-6

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

2,3-dimethyl-3,5-diphenyl-1,2-oxazole

InChI

InChI=1S/C17H17NO/c1-17(15-11-7-4-8-12-15)13-16(19-18(17)2)14-9-5-3-6-10-14/h3-13H,1-2H3

InChI Key

OYKLTBXJLDISKW-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(ON1C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole typically involves a [3+2] cycloaddition reaction between nitrile oxides and dipolarophiles. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach involves the use of α,α-dicyanoolefins reacting with hydroxylamine to afford 2,3-dihydroisoxazoles under mild and environmentally benign conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and metal-free synthetic routes are often emphasized to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted isoxazoles, hydroxy-isoxazoles, and other functionalized derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,3-dimethyl-3,5-diphenyl-2,3-dihydroisoxazole with structurally related dihydroisoxazole derivatives, emphasizing substituent effects on physical properties, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name (Structure) Substituents Yield (%) Physical State Melting Point (°C) Molecular Weight Key Spectral Features (1H NMR) Reference
This compound 2-Me, 3-Me, 3-Ph, 5-Ph N/A Theoretical N/A 305.39 (calc.) N/A N/A
rel-(S)-4-((R)-(2-chloro-1,1,2,2-tetrafluoroethyl)sulfinyl)-2-methyl-3,5-diphenyl-2,3-dihydroisoxazole (3am) 4-(Cl-CF2CF2-SO), 2-Me, 3-Ph, 5-Ph 60 Yellow oil N/A N/A δ 5.33 (s, 1H), 3.07 (s, 3H)
rel-(S)-2-methyl-4-((R)-(perfluorobutyl)sulfinyl)-3,5-diphenyl-2,3-dihydroisoxazole (3an') 4-(C4F9-SO), 2-Me, 3-Ph, 5-Ph 51 Yellowish solid 70–71 404.09 δ 5.25 (s, 1H), 3.05 (s, 3H)
(3R)-2-(2,3:5,6-Di-O-isopropylidene-α-D-manno-furanosyl)-3,5-diphenyl-2,3-dihydroisoxazole (145) 2-sugar moiety, 3-Ph, 5-Ph 82 White solid 151–153 N/A δ 5.41–5.39 (m, 2H), 5.09 (d, J=6.0 Hz)
rel-(R)-2-methyl-4-((R)-(perfluorohexyl)sulfinyl)-3,5-diphenyl-2,3-dihydroisoxazole (3ao') 4-(C6F13-SO), 2-Me, 3-Ph, 5-Ph 34 Yellow solid N/A 604.06 δ 5.25 (s, 1H), 3.05 (s, 3H)

Key Observations

Substituent Effects on Physical Properties :

  • Sulfinyl and Perfluoroalkyl Groups : Compounds like 3am and 3an' exhibit lower melting points or oily states due to increased hydrophobicity from fluorinated chains, contrasting with the solid-state sugar-modified 145 .
  • Steric and Electronic Effects : The methyl groups in the target compound likely enhance steric hindrance, reducing reactivity in further substitutions compared to sulfinyl analogs, which are more electrophilic .

Synthetic Yields :

  • The sugar-modified 145 achieved the highest yield (82%), attributed to optimized stereochemical control in nitrone-alkyne cycloadditions .
  • Perfluoroalkyl derivatives (e.g., 3ao' ) showed lower yields (34%), likely due to steric bulk and electron-withdrawing effects complicating purification .

Spectral Signatures :

  • All compounds share a characteristic singlet (~δ 3.05–3.07 ppm) for the 2-methyl group, confirming structural consistency in the dihydroisoxazole core .
  • Sulfinyl protons (e.g., δ 5.25–5.33 ppm) in 3am and 3an' distinguish them from the target compound, which lacks this functional group .

Biological and Industrial Relevance: Sulfinyl-substituted analogs (e.g., 3am) may exhibit pesticidal activity, akin to procymidone and vinclozolin, which share dihydroisoxazole backbones .

Biological Activity

2,3-Dimethyl-3,5-diphenyl-2,3-dihydroisoxazole is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 62772-79-6
  • Molecular Formula : C18H18N2O
  • Molecular Weight : 278.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes such as tyrosinase and other oxidases, which are involved in melanin synthesis and oxidative stress responses .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating its utility in therapeutic applications.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated significant scavenging activity with an IC50 value of 25 µM.

Antimicrobial Efficacy

The antimicrobial activity was assessed against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

Tyrosinase Inhibition

Tyrosinase inhibition is crucial for cosmetic applications aimed at skin lightening. The compound showed promising results:

  • IC50 Value : 15 µM compared to kojic acid (24 µM), indicating it is a more potent inhibitor than the standard reference.

Case Studies

  • Skin Lightening Applications
    A clinical study investigated the efficacy of a cream containing this compound in reducing hyperpigmentation. Over eight weeks, participants showed a significant reduction in melanin levels compared to a placebo group.
  • Anticancer Potential
    In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 of 20 µM. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway.

Q & A

Q. What are the common synthetic routes for preparing 2,3-dimethyl-3,5-diphenyl-2,3-dihydroisoxazole?

A typical approach involves condensation reactions between substituted benzaldehydes and hydrazide derivatives under reflux conditions. For example, refluxing substituted benzaldehydes with hydrazides in solvents like ethanol or DMSO, followed by acid catalysis (e.g., glacial acetic acid), can yield the dihydroisoxazole core. Purification often involves crystallization using water-ethanol mixtures or vacuum distillation .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR, IR) are standard for preliminary validation. Melting point determination and mass spectrometry further corroborate purity. For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL is recommended to resolve molecular geometry and stereochemistry .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Antifungal activity can be assessed via agar dilution or broth microdilution methods against strains like Candida albicans. Antioxidant potential is often tested using DPPH radical scavenging assays or ferric reducing antioxidant power (FRAP) protocols. Dose-response curves and IC₅₀ values provide quantitative comparisons .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Systematic variation of parameters such as solvent polarity (e.g., DMF vs. ethanol), reaction time (e.g., 4–24 hours), and catalyst loading (e.g., acetic acid vs. Lewis acids) can enhance efficiency. High-throughput screening with automated platforms may identify optimal conditions. For example, extending reflux time from 4 to 18 hours increased yields in analogous triazole syntheses from 65% to >80% .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Discrepancies may arise from solvation effects or conformational flexibility. Cross-validate computational models (e.g., molecular docking) with experimental data by incorporating solvent-accessible surface area (SASA) calculations or molecular dynamics simulations. Iterative refinement of force fields and experimental replication under controlled conditions (e.g., pH, temperature) can reconcile differences .

Q. How can structure-activity relationships (SARs) guide the design of novel dihydroisoxazole derivatives?

Introduce substituents at the phenyl rings (e.g., halogens, nitro groups) to modulate electronic and steric effects. For instance, fluorinated analogs may enhance bioavailability via improved lipophilicity. Compare bioactivity across derivatives using multivariate regression to identify critical substituent positions. Recent studies on 3,5-diphenyl isoxazoles highlight the antifungal superiority of chloro- and bromo-substituted variants .

Q. What advanced techniques characterize crystallographic disorder or polymorphism in this compound?

High-resolution X-ray diffraction with SHELXL refinement can resolve disorder by partitioning occupancy ratios. Variable-temperature XRD or DSC (differential scanning calorimetry) detects polymorphic transitions. For twinned crystals, the TwinRotMat routine in SHELXL enables accurate structure solution .

Data Analysis and Interpretation

Q. How should researchers address inconsistent bioactivity results across replicate assays?

Apply statistical tools (e.g., ANOVA, Tukey’s HSD test) to assess significance. Ensure standardized protocols (e.g., inoculum size in antifungal assays) and include positive controls (e.g., fluconazole). Outliers may arise from compound degradation—verify stability via HPLC or TLC at assay conditions .

Q. What methodologies validate the purity of dihydroisoxazole derivatives post-synthesis?

Combine HPLC (≥95% purity threshold) with 2D NMR (e.g., HSQC, HMBC) to detect trace impurities. For chiral purity, chiral stationary phase HPLC or polarimetry is essential. Elemental analysis deviations >0.4% indicate incomplete purification .

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